2-(2-Chloro-3,5-difluorophenyl)acetonitrile
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Overview
Description
2-(2-Chloro-3,5-difluorophenyl)acetonitrile is an organic compound with the molecular formula C8H4ClF2N It is a derivative of benzeneacetonitrile, characterized by the presence of chloro and difluoro substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-3,5-difluorophenyl)acetonitrile typically involves the reaction of 2-chloro-3,5-difluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired acetonitrile compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability of the compound.
Types of Reactions:
Substitution Reactions: The chloro and difluoro substituents on the phenyl ring make the compound susceptible to nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction Reactions: The nitrile group can undergo reduction to form primary amines using reducing agents such as lithium aluminum hydride (LiAlH4). Oxidation reactions may involve the conversion of the nitrile group to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed:
Substitution: Formation of methoxy or tert-butoxy derivatives.
Reduction: Formation of 2-(2-chloro-3,5-difluorophenyl)ethylamine.
Oxidation: Formation of 2-(2-chloro-3,5-difluorophenyl)acetic acid.
Scientific Research Applications
2-(2-Chloro-3,5-difluorophenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of active pharmaceutical ingredients (APIs) with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-3,5-difluorophenyl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chloro and difluoro substituents can enhance its binding affinity and selectivity towards these targets, resulting in desired biological effects.
Comparison with Similar Compounds
- 2-(3,5-Difluorophenyl)acetonitrile
- 2-(2-Chloro-4,6-difluorophenyl)acetonitrile
- 2-(2-Chloro-3,5-difluorophenyl)ethylamine
Comparison: 2-(2-Chloro-3,5-difluorophenyl)acetonitrile is unique due to the specific positioning of the chloro and difluoro substituents on the phenyl ring. This configuration can influence its reactivity and interaction with other molecules, making it distinct from other similar compounds. The presence of both chloro and difluoro groups can enhance its chemical stability and biological activity compared to compounds with only one type of substituent.
Properties
Molecular Formula |
C8H4ClF2N |
---|---|
Molecular Weight |
187.57 g/mol |
IUPAC Name |
2-(2-chloro-3,5-difluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H4ClF2N/c9-8-5(1-2-12)3-6(10)4-7(8)11/h3-4H,1H2 |
InChI Key |
HZNPGTWOYHUPLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CC#N)Cl)F)F |
Origin of Product |
United States |
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